molecular formula C11H8N2O B1386443 4-Methoxyquinoline-3-carbonitrile CAS No. 1156314-94-1

4-Methoxyquinoline-3-carbonitrile

Cat. No.: B1386443
CAS No.: 1156314-94-1
M. Wt: 184.19 g/mol
InChI Key: JYQMTEGQTKXOTK-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a methoxy group at the 4-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyaniline with malononitrile in the presence of a catalyst such as piperidine or pyridine . The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-methoxyquinoline-3-carbonitrile derivatives. For instance, Khan et al. synthesized several quinoline-3-carbonitrile derivatives and evaluated their antibacterial potential against various bacterial strains. One derivative exhibited significant activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively . The antibiofilm activity of this compound was also notable, achieving a reduction in biofilm formation by over 90% for several pathogens isolated from urinary tract infections .

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented, and this compound is no exception. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds derived from 4-methoxyquinoline exhibited IC50 values in the nanomolar range against various cancer cell lines, including prostate (PC3) and colorectal (HCT116) cancers . The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/mTOR, which are critical for cancer cell survival and proliferation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for developing more effective compounds. Modifications at different positions on the quinoline ring can significantly impact biological activity. For example, the introduction of electron-donating groups tends to enhance antibacterial activity against Gram-positive and Gram-negative bacteria . A detailed SAR analysis can guide future synthesis efforts by identifying optimal substituents for desired biological effects.

Mechanism of Action

The mechanism of action of 4-Methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications .

Biological Activity

4-Methoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a methoxy group at the 4-position and a cyano group at the 3-position. This substitution pattern enhances its solubility and reactivity, making it a valuable candidate for various pharmaceutical applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various kinases involved in cancer pathways, disrupting cell proliferation.
  • DNA Interaction : It has been shown to interfere with DNA replication processes in cancer cells, leading to apoptosis.
  • Antimicrobial Activity : The compound exhibits properties that can disrupt bacterial cell walls or inhibit essential metabolic pathways in microbes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Case Study: Antimicrobial Screening

A study conducted by Khan et al. evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results are summarized in Table 1.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli (E. coli)0.125 µg/mL
Staphylococcus aureus (S. aureus)0.250 µg/mL
Candida albicans31.125 µg/mL

This study demonstrated that this compound exhibits potent antibacterial activity, particularly against E. coli, with an MIC of 0.125 µg/mL, indicating strong efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies.

Case Study: Anticancer Evaluation

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through multiple pathways:

  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed.

Table 2 summarizes findings from a recent anticancer study:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)10.5Induction of apoptosis
MCF-7 (Breast Cancer)15.2Cell cycle arrest
A549 (Lung Cancer)12.8DNA damage response

These results indicate that this compound has promising anticancer properties and warrants further investigation for therapeutic applications.

Comparative Analysis with Other Quinoline Derivatives

To understand the unique properties of this compound, it is essential to compare it with other similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
Quinoline ModerateLow
4-Hydroxyquinoline-3-carbonitrile HighModerate
2-Chloroquinoline-3-carbonitrile LowHigh
This compound Very HighVery High

This comparison highlights that the methoxy substitution significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Properties

IUPAC Name

4-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMTEGQTKXOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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